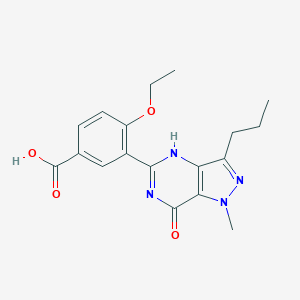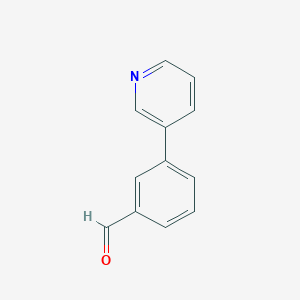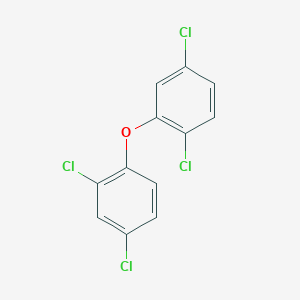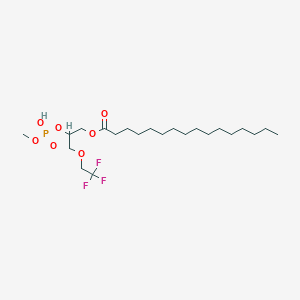![molecular formula C9H9ClOS B138143 1-[(2-Chlorophenyl)sulfanyl]propan-2-one CAS No. 17514-52-2](/img/structure/B138143.png)
1-[(2-Chlorophenyl)sulfanyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Chlorophenyl)sulfanyl]propan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClOS and its molecular weight is 200.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemiluminescence Applications
The study by Watanabe et al. (2010) explored the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. The research highlighted the thermal stability of these dioxetanes at room temperature and their ability to emit light upon base-induced decomposition. This finding indicates potential applications in chemiluminescence-based assays and imaging techniques, where stable and efficient light-emitting compounds are crucial for sensitive detection and visualization of biological and chemical processes (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Synthesis of Heterocyclic Compounds
Kobayashi et al. (2013) developed an efficient one-pot synthesis method for 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, leveraging 1-isothiocyanato-2-[sulfinyl(or sulfonyl)methyl]benzenes. This method's significance lies in its potential to generate heterocyclic compounds, which are foundational structures in many pharmaceuticals and agrochemicals, indicating a wide range of applications in drug discovery and agricultural chemistry (Kobayashi, Kobayashi, & Ezaki, 2013).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)sulfanylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-7(11)6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZVYGUCTITPBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544575 |
Source


|
| Record name | 1-[(2-Chlorophenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17514-52-2 |
Source


|
| Record name | 1-[(2-Chlorophenyl)sulfanyl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

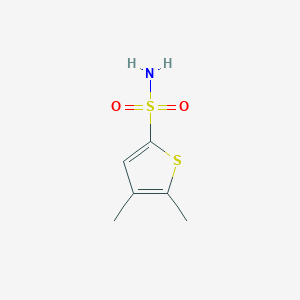
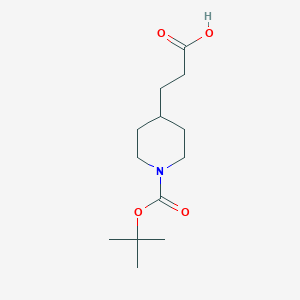
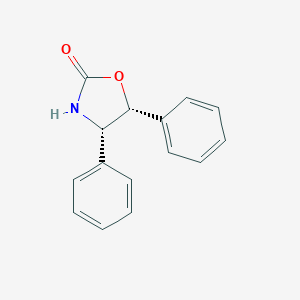

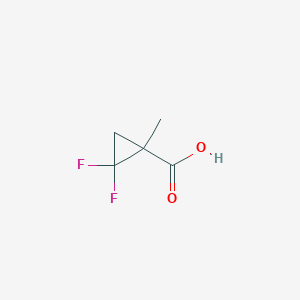
![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]acetic acid](/img/structure/B138080.png)

